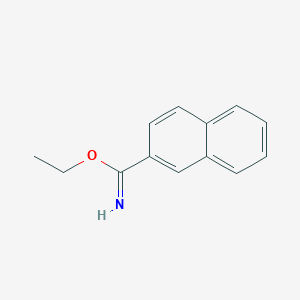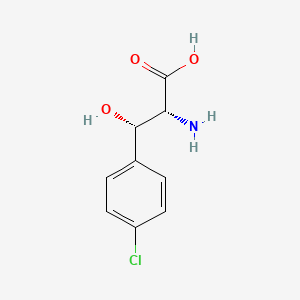
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative. It is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanoic acid backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone using short-chain dehydrogenase/reductase (SDR). This biocatalytic approach ensures high enantioselectivity and yields the desired chiral product .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of engineered enzymes with enhanced catalytic efficiency can improve the overall yield and reduce production costs. Optimization of reaction conditions, such as solvent systems and substrate concentrations, is crucial for efficient large-scale synthesis .
化学反应分析
Types of Reactions
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
科学研究应用
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of pharmaceuticals and fine chemicals, leveraging its chiral properties for enantioselective synthesis
作用机制
The mechanism by which (2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions, influencing the activity of its targets. Detailed studies on its binding affinity and specificity are essential for understanding its biological effects.
相似化合物的比较
Similar Compounds
- (2R,3S)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoic acid
- (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- (2R,3S)-2-amino-3-(4-methylphenyl)-3-hydroxypropanoic acid
Uniqueness
Compared to similar compounds, (2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid stands out due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s interactions with molecular targets, potentially enhancing its efficacy in certain applications.
属性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC 名称 |
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m1/s1 |
InChI 键 |
MDXJWNHZBCAKNQ-SFYZADRCSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)N)O)Cl |
规范 SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)

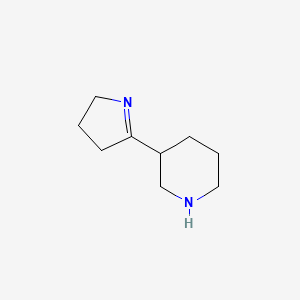

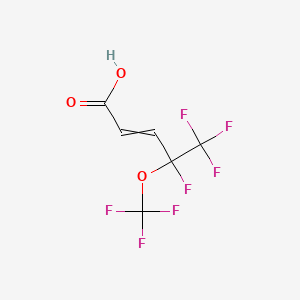
![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
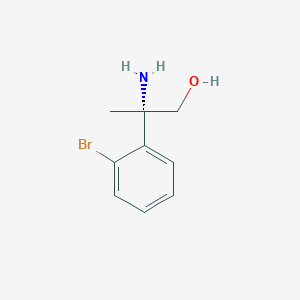
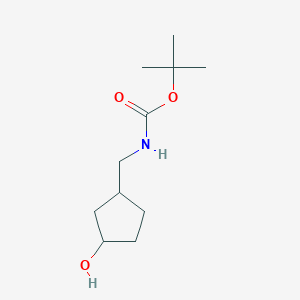
![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
![N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B12443335.png)

